molecular formula C20H17N5O4S B2500984 2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-pyridyl)-4-pyrimidinol CAS No. 1251553-31-7

2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-pyridyl)-4-pyrimidinol

Cat. No. B2500984
CAS RN: 1251553-31-7
M. Wt: 423.45
InChI Key: MJGRLFACUJKRLK-UHFFFAOYSA-N
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Description

The compound "2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-pyridyl)-4-pyrimidinol" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a pyrimidinol core, a 1,2,4-oxadiazole ring, and a dimethoxyphenyl group suggests potential for interactions with various biological targets. While the specific papers provided do not directly discuss this compound, they do provide insights into the chemistry and biological activity of structurally related compounds.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, a dimethylamino methylated pyrimidine derivative was synthesized from dichloro-methylpyrimidine via intermediates such as esters and acethydrazides, followed by treatment with carbon disulfide or potassium O-ethylxanthate . Similar synthetic strategies could potentially be applied to the compound , with modifications to incorporate the specific substituents like the dimethoxyphenyl and pyridyl groups.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the overall geometry and electronic distribution. Spectroscopic techniques such as FT-IR and FT-Raman are commonly used to investigate these structures. For example, a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was analyzed using these methods to determine its equilibrium geometry and vibrational wave numbers . Such analyses are crucial for understanding the reactivity and potential biological interactions of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including alkylation, aminomethylation, and acylation, to yield various functionalized products . The reactivity of these compounds can be influenced by the presence of electron-donating or withdrawing groups, as well as the steric effects of substituents. The domino reactions involving pyrimidine derivatives can lead to the cleavage of the substrate and the formation of new heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For instance, the hyperconjugative interactions and charge delocalization in a pyrimidine derivative were analyzed using NBO analysis, which can provide insights into the stability and reactivity of the molecule . Additionally, molecular docking studies can predict the potential biological activity of these compounds, such as inhibitory activity against specific proteins .

Scientific Research Applications

Polymer Synthesis and Properties

The compound's derivatives, specifically those containing a 1,3,4-oxadiazole moiety, have been utilized in synthesizing new, thermally stable polyimides and poly(amide-imides). These polymers exhibit solubility in polar and aprotic solvents and have shown potential in applications like Co(II) adsorption from aqueous solutions, highlighting their utility in environmental remediation (Mansoori et al., 2012).

Antimicrobial Properties

Compounds synthesized from derivatives of the core structure, particularly those involving the 1,3,4-oxadiazole ring, have demonstrated significant antimicrobial properties. These derivatives have shown potential as anti-bacterial agents against various bacterial strains, highlighting their pharmaceutical applications (Siddiqui et al., 2014).

Anticancer Activity

Derivatives of this compound, especially those incorporating 1,3,4-oxadiazole and pyrimidinol moieties, have been synthesized and evaluated for their anticancer activity. Certain derivatives have exhibited promising antiproliferative effects against various human cancer cell lines, suggesting potential therapeutic applications in oncology (Mallesha et al., 2012), (Polkam et al., 2021).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-3-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S/c1-27-15-7-3-6-13(18(15)28-2)19-24-17(29-25-19)11-30-20-22-14(9-16(26)23-20)12-5-4-8-21-10-12/h3-10H,11H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGRLFACUJKRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol

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